Sodium Propionate

Description

This compound is the sodium salt form of propionic acid, a short chain fatty acid (SCFA) and food additive, with potential gastrointestinal (GI) protective activity. Upon oral administration of this compound, it converts to propionic acid which may protect the GI tract and reduce incidence and severity of GI toxicity from radiation therapy.

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

was term of propionic acid (1986-2006)

Structure

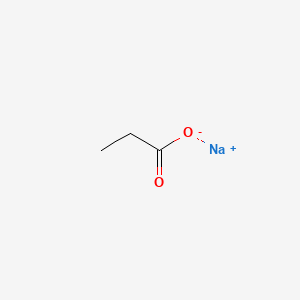

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5O2Na, Array, C3H5NaO2 | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021996 | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline hygroscopic powder, or a fine white powder, Transparent deliquescent solid; [Merck Index] White hygroscopic solid; [ICSC] White powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | SODIUM PROPIONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7156 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

>250 °C o.c. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 g dissolves in about 1 ml water, in about 0.65 ml boiling water, in about 24 ml alcohol @ 25 °C, Soluble in water forming alkaline solutions. Slightly soluble in alcohol., Solubility in water, g/100ml: 100 (good) | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Transparent crystals, granules, FREE-FLOWING, Colorless, crystalline solid | |

CAS No. |

137-40-6, 63785-15-9 | |

| Record name | Sodium propionate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063785159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, sodium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium hydrogen dipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK6Y9P42IN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/766 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

210 °C | |

| Record name | SODIUM PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0557 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vivo Mechanism of Action of Sodium Propionate

This compound, the sodium salt of the short-chain fatty acid (SCFA) propionate, is a key metabolite produced by the gut microbiota from the fermentation of dietary fiber.[1][2] Emerging as a significant signaling molecule, it orchestrates a wide array of physiological responses by interacting with host cellular machinery. Its mechanisms of action are pleiotropic, spanning receptor-mediated signaling, epigenetic modulation, and direct influences on cellular metabolism. This document provides a comprehensive overview of the in vivo mechanisms of this compound, supported by experimental data, detailed protocols, and pathway visualizations.

G-Protein Coupled Receptor (GPCR) Signaling

A primary mechanism through which this compound exerts its effects is by acting as an agonist for two orphan G-protein coupled receptors: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41).[3][4][5] These receptors are expressed on a variety of cell types, including immune cells, adipocytes, and enteroendocrine cells, allowing propionate to influence a wide range of biological processes.

Propionate is a preferred ligand for both FFAR2 and FFAR3. Upon binding, these receptors activate distinct intracellular signaling cascades:

-

FFAR2 couples to both Gαi/o and Gαq/11 proteins. Gαi/o activation leads to a decrease in intracellular cyclic AMP (cAMP) levels, while Gαq/11 activation stimulates the release of intracellular calcium (Ca2+).

-

FFAR3 primarily couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.

Interestingly, FFAR2 and FFAR3 can form heteromers, which results in unique signaling properties distinct from the individual homomeric receptors. For instance, the FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling and gain the ability to induce p38 MAPK phosphorylation, a pathway not activated by either receptor alone. This receptor crosstalk adds a significant layer of complexity to propionate sensing and signaling.

Figure 1: GPCR signaling pathways activated by this compound.

Histone Deacetylase (HDAC) Inhibition

Beyond receptor-mediated signaling, this compound functions as a histone deacetylase (HDAC) inhibitor. By inhibiting class I and II HDACs, propionate promotes histone acetylation, leading to a more open chromatin structure and altered gene expression. This epigenetic modification is a crucial mechanism underlying many of propionate's anti-inflammatory and anti-cancer effects.

For example, the HDAC-inhibiting activity of propionate is critical for its ability to promote the differentiation of regulatory T cells (Tregs). Propionate potentiates the generation of Foxp3+ Tregs, which are essential for maintaining immune homeostasis and suppressing inflammatory responses. This effect is dependent on the intronic enhancer CNS1, which is essential for the extrathymic differentiation of Tregs. Studies in bovine mammary epithelial cells have shown that this compound concentration-dependently increases the acetylation of histone H3 at lysines 9/14 (H3K9/14) and 18 (H3K18).

References

- 1. This compound exerts anticancer effect in mice bearing breast cancer cell xenograft by regulating JAK2/STAT3/ROS/p38 MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Propionate of a microbiota metabolite induces cell apoptosis and cell cycle arrest in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Free Fatty Acid Receptors (FFARs) in Adipose: Physiological Role and Therapeutic Outlook - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Therapeutic Potential of Sodium Propionate: A Technical Guide to its Anti-inflammatory and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Sodium propionate, a short-chain fatty acid produced by gut microbiota, is emerging as a potent modulator of inflammatory and oxidative stress pathways. This technical guide synthesizes the current scientific evidence, providing an in-depth analysis of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic applications of this compound.

Core Anti-inflammatory and Antioxidant Mechanisms

This compound exerts its beneficial effects through a multi-pronged approach, primarily by inhibiting pro-inflammatory pathways and enhancing endogenous antioxidant defenses. Several key signaling pathways are modulated by this compound, including the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, and G-protein coupled receptors 41 and 43 (GPR41/FFAR3 and GPR43/FFAR2).[1][2][3][4] Furthermore, this compound has been shown to act as a histone deacetylase (HDAC) inhibitor, which contributes to its anti-inflammatory effects.[5]

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative effects of this compound on various inflammatory and oxidative stress markers from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Target Molecule | Observed Effect | Reference |

| J774-A1 Macrophages | Lipopolysaccharide (LPS) | 0.1, 1, 10 mM | Cyclooxygenase-2 (COX-2) | Concentration-dependent decrease in expression. | |

| J774-A1 Macrophages | Lipopolysaccharide (LPS) | 0.1, 1, 10 mM | Inducible Nitric Oxide Synthase (iNOS) | Concentration-dependent decrease in expression. | |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Lipopolysaccharide (LPS) (1 µg/mL) | 0.6 mM | Interleukin-1β (IL-1β) mRNA | ~39% inhibition of mRNA expression. | |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Lipopolysaccharide (LPS) (1 µg/mL) | 0.6 mM | Interleukin-6 (IL-6) mRNA | ~59% inhibition of mRNA expression. | |

| Human Pulmonary Microvascular Endothelial Cells (HPMECs) | Lipopolysaccharide (LPS) (1 µg/mL) | 0.6 mM | Tumor Necrosis Factor-α (TNF-α) mRNA | ~67% inhibition of mRNA expression. | |

| Rumen Epithelial Cells | Lipopolysaccharide (LPS) (10 µg/mL) | 35 mM | TNF-α, IL-1β, IL-6 | Reduced expression by inhibiting NF-κB and MAPK pathways. | |

| Bovine Mammary Epithelial Cells (MAC-Ts) | - | Concentration-dependent | Histone Deacetylase 2 (HDAC2) | Inhibition. | |

| Bovine Mammary Epithelial Cells (MAC-Ts) | - | Concentration-dependent | Histone Deacetylase 8 (HDAC8) | Inhibition. |

Table 2: In Vivo Anti-inflammatory Effects of this compound

| Animal Model | Condition | This compound Dosage | Target | Observed Effect | Reference |

| Rats | Carrageenan-induced paw edema | 30 and 100 mg/kg (oral) | Paw inflammation and tissue damage | Reduction in paw edema and tissue damage. | |

| Rats | Potassium superoxide (KO2)-induced paw inflammation | 30 and 100 mg/kg (oral) | Paw inflammation and tissue damage | Reduction in paw inflammation and tissue damage. | |

| Neonatal Mice | Lipopolysaccharide (LPS)-induced lung injury | - | IL-1β, IL-6, TNF-α, IL-8 | Attenuation of LPS-induced increase by ~32%, 54%, 35%, and 62% respectively. | |

| Dextran Sodium Sulfate (DSS)-induced colitis mice | Colitis | - | IL-1β, IL-6, TNF-α mRNA | Inhibition of expression. |

Table 3: In Vitro Antioxidant Effects of this compound

| Cell Line | Stimulant | This compound Concentration | Target Molecule | Observed Effect | Reference |

| J774-A1 Macrophages | Hydrogen Peroxide (H2O2) | 10 µM | Manganese Superoxide Dismutase (MnSOD) | Up-regulated expression. | |

| J774-A1 Macrophages | Hydrogen Peroxide (H2O2) | 10 µM | Heme Oxygenase-1 (HO-1) | Up-regulated expression. | |

| J774-A1 Macrophages | Hydrogen Peroxide (H2O2) (200 µM) | 1 µM and 10 µM | Cell Viability | Significantly restored cell viability from ~80% decrease. |

Table 4: In Vivo Antioxidant Effects of this compound

| Animal Model | Condition | This compound Dosage | Target | Observed Effect | Reference |

| Neonatal Mice | Lipopolysaccharide (LPS)-induced lung injury | - | Superoxide Dismutase (SOD) activity | Reversal of LPS-induced reduction with an increase of ~10% in serum and ~39% in lung tissues. | |

| Neonatal Mice | Lipopolysaccharide (LPS)-induced lung injury | - | SOD1, SOD2, Gclm, Txn mRNA | Increased mRNA levels by ~38%, 25%, 46%, and 39% respectively. | |

| Dextran Sodium Sulfate (DSS)-induced colitis mice | Colitis | - | Superoxide Dismutase (SOD) and Catalase | Increased levels in colon and serum. |

Key Signaling Pathways Modulated by this compound

The anti-inflammatory and antioxidant effects of this compound are mediated by its interaction with several crucial signaling pathways.

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to inhibit the activation of the NF-κB pathway, a key regulator of the inflammatory response. By preventing the translocation of NF-κB into the nucleus, this compound downregulates the expression of pro-inflammatory genes, including those encoding for COX-2, iNOS, TNF-α, IL-1β, and IL-6.

Activation of the Nrf2 Antioxidant Pathway

This compound enhances the cellular antioxidant response by activating the Nrf2 pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes such as MnSOD and HO-1. This compound promotes the translocation of Nrf2 to the nucleus, thereby augmenting the cell's capacity to neutralize reactive oxygen species (ROS).

GPR41 and GPR43 Signaling

This compound acts as a ligand for the G-protein coupled receptors GPR41 and GPR43. Activation of these receptors on various cell types, including immune cells, can trigger downstream signaling cascades that contribute to the resolution of inflammation. The exact downstream effects can be cell-type specific, but are generally associated with a reduction in inflammatory responses.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the anti-inflammatory and antioxidant properties of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the evaluation of this compound's effect on the production of inflammatory mediators in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell lines such as J774-A1 or RAW 264.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are pre-treated with this compound at various concentrations (e.g., 0.1, 1, 10 mM) for a specified period (e.g., 1-2 hours) before stimulation.

-

Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.

-

Analysis of Inflammatory Markers:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Nitric Oxide (NO) Measurement: The production of nitric oxide, an inflammatory mediator, is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

-

Western Blotting: The expression levels of inflammatory proteins like COX-2 and iNOS in cell lysates are determined by Western blotting.

-

In Vivo Carrageenan-Induced Paw Edema Model

This protocol outlines the assessment of this compound's anti-inflammatory effects in an acute in vivo model of inflammation.

Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Treatment: Animals receive this compound orally at different doses (e.g., 10, 30, and 100 mg/kg) prior to the inflammatory challenge.

-

Induction of Inflammation: A subcutaneous injection of carrageenan (e.g., 1% in saline) is administered into the plantar surface of the rat's hind paw.

-

Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

-

Histological Analysis: At the end of the experiment, paw tissues are collected, fixed in formalin, and processed for histological examination to assess tissue damage and inflammatory cell infiltration.

-

Myeloperoxidase (MPO) Activity: MPO activity, an indicator of neutrophil infiltration, can be measured in the paw tissue homogenates.

Antioxidant Enzyme Activity Assays

This section describes common assays to measure the activity of key antioxidant enzymes.

Methodology:

-

Sample Preparation: Cell lysates or tissue homogenates are prepared in an appropriate buffer.

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is often measured using a spectrophotometric assay based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate.

-

Catalase (CAT) Activity Assay: Catalase activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) spectrophotometrically at 240 nm. The rate of decrease in absorbance is proportional to the catalase activity.

-

Heme Oxygenase-1 (HO-1) and Manganese Superoxide Dismutase (MnSOD) Expression: The protein expression levels of HO-1 and MnSOD are typically analyzed by Western blotting using specific antibodies.

Conclusion and Future Directions

The collective evidence strongly supports the potent anti-inflammatory and antioxidant properties of this compound. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2, and GPR41/43, underscores its potential as a therapeutic agent for a range of inflammatory and oxidative stress-related diseases. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development in this promising area.

Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets, exploring its efficacy in various disease models, and conducting well-designed clinical trials to translate these preclinical findings into tangible therapeutic benefits for patients. The continued exploration of this gut microbiota-derived metabolite holds significant promise for the development of novel and safe therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Propionate as a Histone Deacetylase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium propionate, a short-chain fatty acid (SCFA) produced by gut microbiota, has emerged as a significant modulator of epigenetic landscapes through its inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to this compound's role as an HDAC inhibitor. It aims to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this endogenous molecule.

Introduction

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and generally transcriptional repression.[1][2] The inhibition of HDACs has become a promising therapeutic strategy, particularly in oncology and inflammatory diseases, as it can lead to the re-expression of tumor suppressor genes and modulate immune responses.[1][3] this compound, alongside other SCFAs like butyrate, is a naturally occurring HDAC inhibitor, influencing cellular processes through epigenetic regulation.[4] This guide delves into the specifics of this interaction.

Mechanism of Action

This compound exerts its HDAC inhibitory effects by binding to the active site of certain HDAC isoforms. It is considered a pan-HDAC inhibitor, though with varying potency against different classes and isoforms. The primary mechanism involves the carboxylate group of propionate coordinating with the zinc ion in the HDAC active site, a feature common to many HDAC inhibitors. This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and subsequent alterations in gene expression.

Quantitative Data on HDAC Inhibition

The inhibitory activity of this compound on various HDAC isoforms has been quantified in several studies. The following table summarizes the key quantitative data, primarily focusing on IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For comparative purposes, data for the well-characterized HDAC inhibitor sodium butyrate is also included where available.

| Compound | Cell Line/System | Inhibited HDAC Isoforms | IC50 Value | Reference |

| This compound | Bovine Mammary Epithelial Cells | HDAC2, HDAC8 | Not specified | |

| This compound | Human Breast Cancer Cells (MCF-7) | Not specified | 4.5 mM | |

| Sodium Butyrate | Bovine Mammary Epithelial Cells | HDAC2, HDAC3, HDAC8 | Not specified | |

| Sodium Butyrate | Human Breast Cancer Cells (MCF-7) | Not specified | 1.26 mM |

Downstream Cellular Effects

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, impacting various signaling pathways.

Histone Acetylation

A direct consequence of HDAC inhibition is the hyperacetylation of histones, particularly H3 and H4. Studies have shown that this compound treatment leads to a dose-dependent increase in the acetylation of specific lysine residues on histone H3, such as H3K9 and H3K18. This increased acetylation is associated with a more open chromatin structure, facilitating the transcription of genes involved in cell cycle arrest, apoptosis, and differentiation.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, which are, in part, attributed to its HDAC inhibitory activity. It can modulate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. By preventing the deacetylation of key proteins in these pathways, this compound can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Anti-cancer Activity

In various cancer cell lines, this compound has been shown to inhibit proliferation and induce apoptosis. The mechanism involves the upregulation of tumor suppressor genes and the modulation of signaling pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR and JAK2/STAT3 pathways.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of this compound on HDAC inhibition and cellular processes.

HDAC Activity Assay

This assay measures the enzymatic activity of HDACs in the presence and absence of an inhibitor.

Materials:

-

Cell lysates or recombinant HDAC enzymes

-

HDAC substrate (e.g., a fluorogenic acetylated peptide)

-

This compound (or other inhibitors)

-

Assay buffer

-

Developer solution

-

96-well microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add cell lysate or recombinant HDAC enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a no-inhibitor control.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow for inhibitor binding.

-

Add the HDAC substrate to all wells to initiate the enzymatic reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the developer solution.

-

Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Histone Acetylation

This technique is used to detect the levels of acetylated histones in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer

-

Protein quantification assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for acetylated histones, e.g., anti-acetyl-H3, and a loading control, e.g., anti-H3 or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat them with various concentrations of this compound for a specific duration (e.g., 24 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific acetylated histone overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of histone acetylation.

Cell Viability/Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability and proliferation.

Materials:

-

Cell culture reagents

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review). | Read by QxMD [read.qxmd.com]

- 3. Histone Deacetylase Inhibition and Dietary Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of Sodium Propionate in Modulating the Immune System: A Technical Guide

Executive Summary: Sodium propionate, a short-chain fatty acid (SCFA) produced by gut microbiota fermentation of dietary fiber, has emerged as a critical signaling molecule in the host immune system. Beyond its role as an energy source for colonocytes, propionate exerts potent immunomodulatory effects through dual primary mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of G-protein coupled receptors (GPCRs), namely GPR43 (FFAR2) and GPR41 (FFAR3). These actions trigger a cascade of downstream signaling events that influence the differentiation, function, and activity of various immune cells, including T cells, macrophages, and dendritic cells. This technical guide provides an in-depth analysis of the molecular mechanisms, cellular effects, and key signaling pathways involved in this compound-mediated immune modulation, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals exploring the therapeutic potential of SCFAs in inflammatory, autoimmune, and metabolic diseases.

Core Mechanisms of Immunomodulation

This compound's influence on the immune system is multifaceted, primarily driven by two distinct, yet potentially interconnected, molecular mechanisms.

Histone Deacetylase (HDAC) Inhibition

Propionate, along with butyrate, can enter immune cells and act as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting class I and II HDACs, propionate promotes histone hyperacetylation, leading to a more open chromatin structure.[1][4] This epigenetic modification alters the transcription of key immune-related genes, often resulting in anti-inflammatory outcomes. The intensity of HDAC inhibition by SCFAs is generally in the order of butyrate > propionate > acetate. This mechanism is independent of GPCR signaling and is crucial for propionate's ability to regulate the expression of pro-inflammatory genes in macrophages and other immune cells.

G-Protein Coupled Receptor (GPCR) Signaling

Propionate serves as a natural ligand for two GPCRs: Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41). These receptors are expressed on a wide range of immune cells, including neutrophils, monocytes, macrophages, dendritic cells, and lymphocytes, as well as on intestinal epithelial cells. Ligation of propionate to these receptors initiates intracellular signaling cascades, such as the activation of mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) pathways, which in turn modulate cellular functions like migration, cytokine production, and differentiation.

Effects on Key Immune Cell Populations

This compound exerts distinct effects across various immune cell lineages, contributing to its overall regulatory role.

T Lymphocytes

Propionate significantly influences the differentiation and function of T helper (Th) cells and regulatory T cells (Tregs). It has been shown to attenuate Th1 and Th17 immune responsiveness by decreasing the production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. This is achieved, in part, by reducing the phosphorylation of the canonical Th1 and Th17 regulators, STAT1 and STAT3. Conversely, propionate promotes the expansion and function of Tregs, which are crucial for maintaining immune tolerance. In some contexts, propionate can also inhibit the activation and proliferation of cytotoxic T lymphocytes (CTLs) by suppressing IL-12 production from dendritic cells.

Macrophages and Monocytes

The effect of propionate on macrophages is context-dependent. Under homeostatic conditions, it generally exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, IL-6, and TNF-α in response to stimuli such as lipopolysaccharide (LPS). This is often mediated through HDAC inhibition and suppression of the NF-κB and STAT3 signaling pathways. However, in the presence of certain pathogen-associated molecular patterns, propionate can also prime the NLRP3 inflammasome, leading to a pro-inflammatory IL-1β release. Furthermore, propionate can modulate monocyte/macrophage influx at sites of inflammation, reducing the recruitment of pro-inflammatory macrophages.

Dendritic Cells (DCs)

Propionate can modulate the maturation and function of dendritic cells, which are key antigen-presenting cells. It has been shown to inhibit the development of DCs from bone marrow precursors and suppress the LPS-induced maturation of human monocyte-derived DCs. This inhibition leads to reduced production of IL-12, a critical cytokine for priming Th1 and CTL responses, thereby limiting the activation of cytotoxic T cells.

Key Signaling Pathways Modulated by this compound

NF-κB Pathway

A central mechanism for propionate's anti-inflammatory effects is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. In LPS-stimulated macrophages, pre-treatment with this compound significantly decreases the nuclear translocation of NF-κB. This leads to the reduced expression of NF-κB target genes, including pro-inflammatory cytokines and enzymes like iNOS and COX-2.

STAT Signaling

Propionate can curb macrophage-mediated immune responses by inhibiting the activation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. In mouse models of colitis, this compound treatment leads to a marked decrease in the phosphorylation of STAT3. It also reduces the phosphorylation of STAT1 and STAT3 in CD4+ T cells, which is consistent with its role in dampening Th1 and Th17 responses.

T Cell Differentiation

This compound plays a crucial role in balancing T cell subsets, generally pushing the equilibrium away from pro-inflammatory phenotypes (Th1, Th17) and towards a regulatory state (Treg). This is achieved through the combined effects of HDAC inhibition and GPCR signaling, which modulate the key transcription factors and cytokine milieus that govern T cell fate.

Quantitative Effects of this compound on Immune Parameters

The immunomodulatory effects of this compound are dose-dependent and vary based on the experimental model. The following tables summarize key quantitative data from in vivo, in vitro, and human studies.

Table 1: Effects of this compound on Immune Cell Populations In Vivo

| Experimental Model | Dosage | Effect | Finding | Reference |

|---|---|---|---|---|

| Murine Foreign Body Response | 100 mg/kg/day (14 days) | Reduced Cellular Influx | Neutrophils ↓ 54%, Macrophages ↓ 40%, Lymphocytes ↓ 25% | |

| Murine DSS-Induced Colitis | 1% in drinking water | Reduced Macrophage Infiltration | Significantly inhibited CD68+ macrophage infiltration into colonic mucosa. |

| Murine HSV-1 Induced Ocular Lesions | Supplemented in drinking water | Reduced Innate Cell Infiltration | Neutrophils ↓ 210-fold, Macrophages ↓ 17-fold in the cornea. | |

Table 2: Effects of this compound on Cytokine & Mediator Expression In Vitro

| Cell Type | Concentration | Stimulant | Effect | Finding | Reference |

|---|---|---|---|---|---|

| J774-A1 Macrophages | 10 µM | LPS | Anti-inflammatory | Significantly reduced iNOS and COX-2 expression. | |

| Murine Macrophages | 0.5 mM | Sa. LPP | Anti-inflammatory | Inhibited Nitric Oxide (NO) release via HDAC inhibition. | |

| Human CD4+ T cells | - | Refeeding state | Anti-inflammatory | Decreased IFN-γ and IL-17 production. | |

| Naive CD4+ T cells (murine) | 100 µM - 400 µM | Induction Culture | Treg Induction | Increased Treg differentiation. | |

| Naive CD4+ T cells (murine) | 100 µM - 3.2 mM | Induction Culture | Th1/Th17 Inhibition | Dose-dependently inhibited Th1 and Th17 differentiation. |

| Colorectal Cancer Cells | 40 mM - 60 mM | - | Immune Escape | Significantly induced PD-L1 mRNA and protein expression. | |

Table 3: Effects of this compound Supplementation in Human Studies

| Study Population | Dosage | Duration | Effect | Finding | Reference |

|---|---|---|---|---|---|

| Hemodialysis Patients | 1000 mg/day | 12 weeks | Anti-inflammatory | hs-CRP ↓ 46%, IL-2 ↓ 27%, IL-17 ↓ 15%, IL-10 ↑ 71% |

| End-Stage Renal Disease | - | - | Treg Expansion | Associated with an expansion of regulatory T cells. | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to investigate this compound's effects.

In Vitro Macrophage Inflammation Model

This protocol is designed to assess the anti-inflammatory effects of this compound on macrophages stimulated with a bacterial component.

-

Cell Line: Murine macrophage cell lines (e.g., J774-A1 or RAW 264.7) or bone marrow-derived macrophages (BMDMs).

-

Culture: Cells are cultured in standard media (e.g., DMEM) with 10% FBS at 37°C and 5% CO₂.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1 µM to 10 mM) for a specified time (e.g., 2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 10 µg/mL) or other inflammatory stimuli for a set period (e.g., 24 hours).

-

Analysis:

-

Cytokine Measurement: Supernatants are collected to measure levels of TNF-α, IL-6, and IL-1β via ELISA.

-

Protein Expression: Cell lysates are analyzed by Western blot for expression of key inflammatory proteins like iNOS, COX-2, and components of the NF-κB pathway (p-NF-κB, IκBα).

-

Gene Expression: RNA is extracted for qRT-PCR analysis of pro-inflammatory gene mRNA levels.

-

Cell Viability: Assays like MTT are performed to ensure observed effects are not due to cytotoxicity.

-

In Vivo Murine Colitis Model

This animal model is used to evaluate the therapeutic potential of this compound in the context of inflammatory bowel disease (IBD).

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sodium sulfate (DSS) in the drinking water for 7 consecutive days.

-

Treatment Group: A group of mice receives this compound (e.g., 1% solution) in their drinking water, starting before and continuing throughout the DSS administration period.

-

Control Groups: A healthy control group (no DSS, no propionate) and a DSS-only group are maintained.

-

Monitoring: Mice are monitored daily for body weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the experiment, mice are euthanized.

-

Macroscopic Evaluation: Colon length is measured (shortening is a sign of inflammation).

-

Histology: Colon tissue is fixed, sectioned, and stained (e.g., H&E) to assess tissue damage and inflammatory cell infiltration.

-

Immunofluorescence: Staining for markers like CD68 is used to quantify macrophage infiltration in the colonic mucosa.

-

Gene/Protein Analysis: Colon tissue is homogenized for qRT-PCR and Western blot analysis to measure levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and signaling proteins (p-STAT3).

-

In Vitro T Cell Differentiation Assay

This protocol assesses how this compound directly influences the differentiation of naive T cells into specific effector or regulatory lineages.

-

Cell Source: Naive CD4+ T cells (CD4+CD62L+CD44-) are isolated from the spleens of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Activation: Cells are activated with plate-bound anti-CD3 and soluble anti-CD28 antibodies.

-

Differentiation Conditions: Activated cells are cultured under specific polarizing conditions:

-

Th1: IL-12 and anti-IL-4.

-

Th17: TGF-β, IL-6, anti-IFN-γ, and anti-IL-4.

-

Treg: TGF-β, IL-2, anti-IFN-γ, and anti-IL-4.

-

-

Treatment: this compound is added to the culture media at various concentrations (e.g., 100 µM to 3.2 mM) at the start of the culture.

-

Analysis (after 3-5 days):

-

Intracellular Cytokine Staining: Cells are restimulated (e.g., with PMA/Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A), then fixed, permeabilized, and stained for lineage-defining cytokines (IFN-γ for Th1, IL-17A for Th17) or transcription factors (FoxP3 for Treg, T-bet for Th1, RORγt for Th17) and analyzed by flow cytometry.

-

Therapeutic Potential and Future Directions

The extensive immunomodulatory properties of this compound highlight its significant therapeutic potential for a range of conditions characterized by immune dysregulation. Its ability to suppress pro-inflammatory responses while promoting regulatory pathways makes it an attractive candidate for treating inflammatory bowel disease, arthritis, and certain autoimmune disorders. Clinical trials are already underway to explore the impact of this compound supplementation on endothelial function and inflammation in patients with coronary artery disease.

However, the dose-dependent and context-specific nature of its effects necessitates further research. For example, at high concentrations, propionate can induce PD-L1 expression in colorectal cancer cells, which could contribute to tumor immune escape, suggesting a complex role in oncology. Future research should focus on elucidating the precise signaling networks in different immune cell subsets, optimizing delivery mechanisms to target specific tissues, and conducting large-scale clinical trials to validate its efficacy and safety in various human diseases. Understanding the intricate interplay between the gut microbiota, propionate production, and host immunity will be paramount in harnessing its full therapeutic potential.

References

- 1. Microbial short chain fatty acids: Effective histone deacetylase inhibitors in immune regulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis [frontiersin.org]

- 3. This compound and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dietary Inhibitors of Histone Deacetylases in Intestinal Immunity and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Propionate and its Interaction with G-protein Coupled Receptors FFAR2 and FFAR3: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between sodium propionate, a prevalent short-chain fatty acid (SCFA), and its cognate G-protein coupled receptors (GPCRs), Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3). Propionate, a key product of dietary fiber fermentation by the gut microbiota, plays a significant role in host physiology, including metabolic regulation, immune response, and gut homeostasis. Its actions are primarily mediated through the activation of FFAR2 and FFAR3. This document details the signaling pathways initiated by propionate binding, presents quantitative data on receptor activation, outlines key experimental protocols for studying these interactions, and provides visual representations of the underlying molecular mechanisms.

Introduction

Short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, are major metabolic products of anaerobic fermentation of dietary fibers by the gut microbiome.[1][2][3] These molecules act as crucial signaling molecules, influencing a wide array of physiological processes. This compound, the sodium salt of propionic acid, is a key SCFA that exerts its effects through the activation of two closely related GPCRs: FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41).[4][5] Both receptors are activated by SCFAs with carbon chain lengths of up to six.

FFAR2 and FFAR3 are expressed in various cell types, including enteroendocrine cells, immune cells, adipocytes, and enteric neurons, highlighting their importance in diverse biological functions. Understanding the nuanced interactions between this compound and these receptors is critical for developing novel therapeutic strategies targeting metabolic and inflammatory diseases.

Receptor Characteristics and Ligand Potency

FFAR2 and FFAR3 are class A rhodopsin-like GPCRs that share significant sequence homology but exhibit distinct ligand preferences and signaling profiles. Propionate generally shows higher or equivalent potency for FFAR2 compared to FFAR3.

Table 1: Quantitative Data on Propionate-Mediated Receptor Activation

| Receptor | Ligand | Parameter | Value (Human) | Cell System | Reference |

| FFAR2 | Propionate | EC50 | ~250-500 µM | Various | |

| FFAR3 | Propionate | EC50 | ~0.5 mM | HEK293 | |

| FFAR2 | Propionate | Potency Order | C2 | - | |

| FFAR3 | Propionate | Potency Order | C3 | - |

Note: EC50 values can vary depending on the cell line and assay conditions.

Signaling Pathways

Upon activation by this compound, FFAR2 and FFAR3 couple to distinct heterotrimeric G-proteins, initiating downstream signaling cascades.

FFAR2 Signaling

FFAR2 is known for its dual coupling to both Gq/11 and Gi/o G-proteins.

-

Gq/11 Pathway: Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is often associated with inflammatory responses and hormone secretion.

-

Gi/o Pathway: The Gi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is implicated in the regulation of immune cell chemotaxis and metabolic homeostasis.

Figure 1: FFAR2 Signaling Pathways

FFAR3 Signaling

FFAR3 primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. This signaling pathway is involved in the regulation of hormone secretion, such as glucagon-like peptide-1 (GLP-1), and neuronal signaling.

Figure 2: FFAR3 Signaling Pathway

Receptor Heteromerization

Emerging evidence suggests that FFAR2 and FFAR3 can form heterodimers, leading to altered signaling outcomes. The FFAR2-FFAR3 heteromer has been shown to enhance Ca2+ signaling while attenuating the inhibition of cAMP production. This heteromerization adds another layer of complexity to the physiological responses elicited by this compound.

Figure 3: FFAR2-FFAR3 Heteromer Signaling

Experimental Protocols

The study of this compound's interaction with FFAR2 and FFAR3 relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay is used to measure the increase in intracellular calcium following the activation of Gq-coupled receptors like FFAR2.

-

Principle: Gq activation leads to IP3 production and subsequent release of Ca2+ from intracellular stores. This change in Ca2+ concentration is detected by a fluorescent calcium indicator.

-

Cell Culture: Cells endogenously expressing or recombinantly overexpressing FFAR2 (e.g., HEK293, CHO cells) are seeded in 96- or 384-well black, clear-bottom plates.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 1 hour at 37°C).

-

Compound Addition and Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is recorded before the automated addition of this compound at various concentrations. The fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.

-

Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to give ΔF/F0. Dose-response curves are generated to determine the EC50 value of this compound.

Figure 4: Calcium Mobilization Assay Workflow

cAMP Measurement Assay

This assay is used to quantify the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors like FFAR2 and FFAR3.

-

Principle: Activation of Gi proteins inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction is measured, typically after stimulating cAMP production with an agent like forskolin.

-

Cell Culture: Cells expressing FFAR2 or FFAR3 are cultured in multi-well plates.

-

Assay Procedure:

-

Cells are pre-treated with this compound at various concentrations for a short period.

-

Adenylyl cyclase is then stimulated with forskolin to induce cAMP production.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or a bioluminescent reporter assay (e.g., GloSensor).

-

-

Data Analysis: The level of cAMP inhibition by this compound is calculated relative to the forskolin-only control. Dose-response curves are plotted to determine the IC50 value.

References

Thermal decomposition behavior of sodium propionate for material science

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition behavior of sodium propionate (NaC₂H₅CO₂), a widely used food preservative and antifungal agent. Understanding its thermal stability and decomposition pathways is crucial for applications in materials science, drug formulation, and chemical synthesis.

Thermal Behavior and Transitions

The thermal behavior of this compound has been characterized by two solid-solid phase transitions occurring below 250°C, followed by melting at approximately 290°C.[1][2][3] The stability of this compound is notably dependent on the surrounding atmosphere, with decomposition occurring at a lower temperature in the presence of air compared to an inert argon atmosphere.[1][2]

Table 1: Key Thermal Events for this compound

| Thermal Event | Temperature (°C) | Atmosphere |

| Solid-Solid Phase Transitions | < 250 | Argon and Air |

| Melting | ~ 290 | Argon and Air |

| Onset of Mass Loss (Decomposition) | ~ 320 | Air |

| Onset of Mass Loss (Decomposition) | ~ 400 | Argon |

Decomposition Pathways and Products

The decomposition of this compound proceeds through different pathways depending on the atmospheric conditions.

In an inert (argon) atmosphere, the decomposition is a multi-step process. It begins with the release of carbon dioxide (CO₂) due to the decomposition of propionyl radicals, which also leads to the formation of elemental carbon. This initial step is followed by a more significant conversion to sodium carbonate (Na₂CO₃), with the evolution of several gaseous products.

In an oxidative (air) atmosphere, the decomposition is an oxidative process. The primary gaseous products are carbon dioxide (CO₂) and water (H₂O).

Table 2: Gaseous Products of this compound Decomposition

| Atmosphere | Gaseous Products | Solid Residue |

| Argon | 3-pentanone, Carbon Dioxide (CO₂), Carbon Monoxide (CO), Methane (CH₄), Ethylene (C₂H₄) | Sodium Carbonate (Na₂CO₃), Elemental Carbon |

| Air | Carbon Dioxide (CO₂), Water (H₂O) | Sodium Carbonate (Na₂CO₃) |

The following diagram illustrates the distinct decomposition pathways of this compound in argon and air atmospheres.

Caption: Decomposition pathways of this compound in argon and air.

Experimental Protocols

The characterization of the thermal decomposition of this compound typically involves the following analytical techniques:

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This experimental workflow outlines the key steps for analyzing the thermal properties of this compound.

Caption: Workflow for TGA/DSC analysis of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into an appropriate crucible (e.g., alumina).

-

Instrument Setup:

-

Place the sample crucible and a reference crucible into the TGA/DSC instrument.

-

Set the desired atmosphere by purging with either high-purity argon or dry air at a constant flow rate (e.g., 50 mL/min).

-

Program the temperature profile, typically a linear heating ramp (e.g., 10°C/min) from ambient temperature to a final temperature above the complete decomposition of the sample (e.g., 600°C).

-

-

Data Acquisition: Initiate the heating program and continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each stage.

-

From the DSC curve, identify the temperatures of phase transitions (endothermic peaks) and melting (sharp endothermic peak).

-

Evolved Gas Analysis (EGA)

Methodology:

Evolved Gas Analysis is often coupled with TGA to identify the gaseous products released during decomposition. This is typically achieved by interfacing the gas outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

TGA-MS/FTIR Setup: The gas evolved from the TGA furnace is transferred through a heated transfer line to the MS or FTIR spectrometer.

-

Analysis: As the sample is heated in the TGA, the mass spectrometer or FTIR continuously analyzes the composition of the evolved gas stream.

-

Data Interpretation: The resulting data provides information on the chemical nature of the evolved species at different temperatures, allowing for the identification of the decomposition products listed in Table 2.

Conclusion

The thermal decomposition of this compound is a complex process that is highly dependent on the surrounding atmosphere. In an inert environment, it primarily yields sodium carbonate, elemental carbon, and a mixture of organic gases. In an oxidative environment, the decomposition is more direct, leading to sodium carbonate, carbon dioxide, and water. A thorough understanding of these decomposition pathways and the associated thermal events is essential for the effective and safe use of this compound in various scientific and industrial applications.

References

Investigating the Antidepressant-Like Effects of Sodium Propionate: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Major Depressive Disorder (MDD) is a significant global health issue, and the gut-brain axis has emerged as a critical area of research for understanding its pathophysiology.[1] Microbial metabolites, particularly short-chain fatty acids (SCFAs) like acetate, butyrate, and propionate, are gaining attention for their potential influence on host brain function.[1][2] This technical guide provides an in-depth overview of the preclinical evidence supporting the antidepressant-like effects of sodium propionate, a salt form of the SCFA propionic acid. It details the experimental protocols used to assess these effects, presents quantitative data from key studies, and illustrates the proposed mechanisms of action through signaling pathways and experimental workflow diagrams. This document is intended to serve as a comprehensive resource for researchers investigating novel therapeutic strategies for depression centered on the gut microbiome.

Introduction: The Gut-Brain Axis and this compound

The gut microbiota and its metabolites are key factors in the bidirectional communication between the gut and the brain.[3][4] Imbalances in the gut microbiome have been correlated with metabolic disorders and depression. Short-chain fatty acids (SCFAs), produced by the fermentation of dietary fibers by gut bacteria, are crucial signaling molecules in this axis. While butyrate has been extensively studied for its antidepressant-like effects, recent evidence suggests that propionate may be a more relevant candidate. Studies have identified propionic acid as a differential metabolite in the fecal and plasma metabolome of animal models of depression. Supplementation with this compound (NaP) has been shown to alleviate depressive-like behaviors in preclinical models, suggesting its potential as a novel therapeutic agent.

Preclinical Models and Experimental Design

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a widely accepted method for inducing depression-like phenotypes in rodents. This model involves exposing animals to a series of varied and unpredictable mild stressors over several weeks, which leads to behavioral, physiological, and neurological changes that mimic symptoms of human depression, such as anhedonia.

General Experimental Workflow

A typical experimental design to investigate the effects of this compound involves several key stages, from stress induction to behavioral and biochemical analyses.

Assessment of Antidepressant-Like Effects: Behavioral Tests

Sucrose Preference Test (SPT)

The SPT is used to measure anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus (sucrose solution).

Experimental Protocol:

-

Habituation: Animals are individually housed and habituated to two drinking bottles in their home cage for at least 48-72 hours. One bottle contains water, and the other contains a 1-2% sucrose solution.

-

Testing: For the testing period (typically 3-4 days), animals are given free access to both bottles.

-

Measurement: The intake of both water and sucrose solution is measured daily by weighing the bottles. The position of the bottles is switched daily to prevent side bias.

-

Calculation: Sucrose preference is calculated as: (Sucrose Intake / Total Fluid Intake) x 100%.

Forced Swim Test (FST)

The FST assesses behavioral despair. The principle is that when placed in an inescapable situation, animals will eventually cease active escape attempts and become immobile. Antidepressants are expected to increase the duration of mobility.

Experimental Protocol:

-

Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter) is filled with water (24-30°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm).

-

Procedure: Each animal is placed in the water tank for a single 6-minute session.

-

Scoring: The session is video-recorded. Immobility time is typically scored during the last 4 minutes of the test. Immobility is defined as the absence of movement other than that required to keep the head above water.

Tail Suspension Test (TST)

Conceptually similar to the FST, the TST also measures behavioral despair or learned helplessness in mice.

Experimental Protocol:

-

Apparatus: Mice are suspended by their tails from a ledge or bar, approximately 10-45 cm above the floor, using adhesive tape.

-

Procedure: The mouse is suspended for a 6-minute period.

-

Scoring: The duration of immobility (hanging passively and motionless) is recorded, typically during the final 4 minutes of the test. Mice that climb their tails may be excluded from the analysis if this behavior persists for a significant portion of the trial.

Quantitative Data on this compound's Effects

Studies have demonstrated that this compound administration can reverse CUMS-induced behavioral deficits and restore neurotransmitter levels.

Table 1: Effect of this compound on Behavioral Tests in CUMS Rats

| Group | Sucrose Preference (%) | Forced Swim Test (Immobility, s) |

| Control | 85.2 ± 3.5 | 75.1 ± 8.2 |

| CUMS | 60.1 ± 4.1 | 125.6 ± 10.3 |

| CUMS + NaP | 78.9 ± 3.9## | 88.4 ± 9.1## |

*Data are represented as mean ± SEM. **p < 0.001 vs. Control; ##p < 0.01 vs. CUMS. Data adapted from Li et al. (2018).

Table 2: Effect of this compound on Neurotransmitters in the Prefrontal Cortex (PFC) of CUMS Rats

| Neurotransmitter | Control | CUMS | CUMS + NaP |

| Norepinephrine (NE) | 100 ± 8.7 | 65.4 ± 5.1** | 92.1 ± 7.5## |

| Dopamine (DA) | 100 ± 9.1 | 70.2 ± 6.3 | 95.3 ± 8.2# |

| Tryptophan (TRP) | 100 ± 7.9 | 58.9 ± 4.8*** | 89.8 ± 6.9## |

| Serotonin (5-HT) | 100 ± 8.2 | 72.5 ± 5.9 | 75.1 ± 6.2 |

*Data are represented as a percentage of the control group (mean ± SEM). *p < 0.05, **p < 0.01, **p < 0.001 vs. Control; #p < 0.05, ##p < 0.01 vs. CUMS. Data adapted from Li et al. (2018).

Proposed Mechanism of Action

The antidepressant-like effects of this compound are believed to be mediated through multiple pathways within the gut-brain axis.

Modulation of Neurotransmitters

As shown in Table 2, short-term intrarectal administration of this compound restored the levels of norepinephrine (NE), dopamine (DA), and tryptophan (TRP) in the prefrontal cortex of CUMS rats. This suggests that propionate may exert its effects by reducing the catabolism of these key neurotransmitters involved in mood regulation.

Epigenetic Regulation and BDNF Signaling

Propionate can act as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, propionate can increase histone acetylation, leading to a more open chromatin structure and enhanced gene expression. This mechanism is linked to the activation of Brain-Derived Neurotrophic Factor (BDNF) expression, a key neurotrophin involved in neuronal survival, plasticity, and antidepressant responses.

Biochemical Analysis: Western Blotting for BDNF

Western blotting is a technique used to detect and quantify specific proteins in a sample, such as mature BDNF (mBDNF, ~14 kDa) and its precursor, pro-BDNF (~32 kDa).

Experimental Protocol:

-

Tissue Homogenization: Brain tissue (e.g., hippocampus or prefrontal cortex) is dissected and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Acid-extraction protocols can also be used to release receptor-bound BDNF.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay like the BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for BDNF (e.g., anti-BDNF rabbit polyclonal).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP).

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Conclusion and Future Directions

The evidence presented in this guide strongly supports the antidepressant-like properties of this compound in preclinical models. Its ability to modulate key neurotransmitter systems and influence epigenetic mechanisms like BDNF expression highlights its potential as a novel therapeutic agent for depression.

Future research should focus on:

-

Elucidating the precise molecular targets of propionate within the central nervous system.

-

Investigating the dose-dependent effects, as some studies suggest high doses could have pro-depressant effects.

-

Conducting clinical trials to assess the safety and efficacy of this compound as an adjunct therapy for Major Depressive Disorder in humans.

This guide provides a foundational framework for researchers aiming to explore the therapeutic potential of targeting the gut-microbiota-brain axis with metabolites like this compound.

References

- 1. This compound oral supplementation ameliorates depressive-like behavior through gut microbiome and histone 3 epigenetic regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gut microbiota-derived short-chain fatty acids and depression: deep insight into biological mechanisms and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Short Term Intrarectal Administration of this compound Induces Antidepressant-Like Effects in Rats Exposed to Chronic Unpredictable Mild Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Short Term Intrarectal Administration of this compound Induces Antidepressant-Like Effects in Rats Exposed to Chronic Unpredictable Mild Stress [frontiersin.org]

Sodium Propionate's Impact on Ferroptosis: A Technical Guide to Mechanisms and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Executive Summary